molecular formula C6H6N4O2 B2824832 Methyl 1-(cyanomethyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 2169154-99-6

Methyl 1-(cyanomethyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2824832
CAS No.: 2169154-99-6
M. Wt: 166.14
InChI Key: RHGOZBLISOCBJF-UHFFFAOYSA-N
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Description

Methyl 1-(cyanomethyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(cyanomethyl)-1H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of methyl cyanoacetate with azides in the presence of a catalyst. The reaction conditions often include the use of solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis. The choice of catalysts and solvents can significantly impact the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(cyanomethyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazoles .

Comparison with Similar Compounds

  • Methyl 1-(cyanomethyl)-1H-1,2,3-triazole-5-carboxylate
  • Ethyl 1-(cyanomethyl)-1H-1,2,3-triazole-4-carboxylate
  • Methyl 1-(cyanomethyl)-1H-1,2,4-triazole-4-carboxylate

Comparison: Methyl 1-(cyanomethyl)-1H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets .

Properties

IUPAC Name

methyl 1-(cyanomethyl)triazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c1-12-6(11)5-4-10(3-2-7)9-8-5/h4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGOZBLISOCBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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